

# Independent Replication of Amantadine Hydrochloride's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of **amantadine hydrochloride** against placebos and alternative treatments across its primary and off-label indications. The information is supported by data from independent clinical trials and systematic reviews, with a focus on quantitative outcomes and detailed experimental methodologies.

### **Amantadine Hydrochloride for Influenza A**

Amantadine hydrochloride was one of the first antiviral drugs approved for the treatment and prophylaxis of influenza A. Its use has significantly declined due to widespread resistance. However, understanding its initial efficacy provides a valuable baseline for comparison with newer antiviral agents.

#### **Comparison with Placebo and Rimantadine**

Rimantadine, a derivative of amantadine, was developed to have a similar mechanism of action but a more favorable side-effect profile. Cochrane reviews have synthesized data from numerous trials comparing amantadine to placebo and rimantadine.

Table 1: Efficacy of Amantadine and Rimantadine for Prophylaxis and Treatment of Influenza A in Healthy Adults



| Outcome<br>Measure                               | Amantadine<br>vs. Placebo                         | Rimantadine<br>vs. Placebo              | Amantadine<br>vs.<br>Rimantadine                   | Citation(s) |
|--------------------------------------------------|---------------------------------------------------|-----------------------------------------|----------------------------------------------------|-------------|
| Prophylaxis                                      |                                                   |                                         |                                                    |             |
| Prevention of<br>Influenza-like<br>Illness (ILI) | 25% reduction in cases (95% CI: 13% to 36%)       | Not statistically significant           | Insufficient data                                  | [1][2][3]   |
| Prevention of<br>Confirmed<br>Influenza A        | 61% reduction in<br>cases (95% CI:<br>35% to 76%) | Comparable effectiveness (fewer trials) | No significant difference                          | [1][2][3]   |
| Treatment                                        |                                                   |                                         |                                                    |             |
| Reduction in<br>Duration of Fever                | 1 day reduction<br>(95% CI: 0.7 to<br>1.3 days)   | Comparable effectiveness                | No significant difference                          | [1][2][3]   |
| Adverse Effects                                  |                                                   |                                         |                                                    |             |
| Gastrointestinal Side Effects                    | Significantly<br>higher than<br>placebo           | Significantly higher than placebo       | Comparable                                         | [1][2][3]   |
| Central Nervous<br>System Side<br>Effects        | Significantly higher than placebo and rimantadine | Lower than amantadine                   | Amantadine has significantly more CNS side effects | [1][2][3]   |

# Comparison with Neuraminidase Inhibitors (Oseltamivir and Zanamivir)

Direct head-to-head clinical trials comparing amantadine with the current standard-of-care neuraminidase inhibitors are scarce, largely because amantadine is no longer recommended for influenza due to high levels of resistance. The available data comes from systematic reviews that have included a small number of such comparisons, often in the context of prophylaxis.



A systematic review for the prophylaxis of influenza found limited evidence for the efficacy of amantadine in preventing symptomatic, laboratory-confirmed influenza in healthy adults (Relative Risk 0.40, 95% CI 0.08–2.03)[4][5]. In contrast, the same review found that oseltamivir was effective in preventing symptomatic laboratory-confirmed influenza, particularly in at-risk elderly subjects (RR 0.08, 95% CI 0.01–0.63)[4][5]. Zanamivir also showed preventative efficacy in at-risk adults and adolescents (RR 0.17, 95% CI 0.07–0.44)[4][5].

A randomized, crossover study evaluating the co-administration of amantadine and oseltamivir found no clinically significant pharmacokinetic interactions, suggesting the combination is safe from a drug-drug interaction perspective, though this study did not assess efficacy[6][7].

# Experimental Protocol: Prophylaxis and Treatment of Influenza A

The methodologies for the clinical trials assessing amantadine for influenza A generally followed a randomized, double-blind, placebo-controlled design.

- Participants: Healthy adults, with some studies focusing on specific populations like students or military personnel.
- Intervention: Prophylaxis trials typically administered amantadine (100 mg or 200 mg daily)
  or placebo for the duration of a local influenza A outbreak. Treatment trials administered
  amantadine (usually 200 mg daily) or placebo for 5-7 days, initiated within 48 hours of
  symptom onset.
- Outcome Measures:
  - Primary: Incidence of clinical influenza (influenza-like illness) and serologically confirmed influenza A. For treatment trials, the primary outcome was often the duration of fever and other symptoms.
  - Secondary: Severity of symptoms, viral shedding, and incidence of adverse events.
- Statistical Analysis: Comparison of the proportion of participants developing influenza in the prophylaxis trials, and comparison of the mean duration of symptoms in the treatment trials.





Click to download full resolution via product page

Figure 1: Amantadine's Mechanism of Action in Influenza A

### **Amantadine Hydrochloride for Parkinson's Disease**

Amantadine is used as both a monotherapy in early Parkinson's disease and as an adjunctive therapy in later stages to manage levodopa-induced dyskinesia and motor fluctuations.

# Comparison with Placebo for Dyskinesia and Motor Fluctuations

Multiple randomized controlled trials have demonstrated the efficacy of amantadine in reducing levodopa-induced dyskinesia.

Table 2: Efficacy of Amantadine for Levodopa-Induced Dyskinesia in Parkinson's Disease



| Study                               | N  | Amantadine<br>Dosage | Primary<br>Outcome<br>Measure                       | Result                                                                          | Citation(s) |
|-------------------------------------|----|----------------------|-----------------------------------------------------|---------------------------------------------------------------------------------|-------------|
| Sawada et al.<br>(2010)             | 36 | 300 mg/day           | Rush<br>Dyskinesia<br>Rating Scale<br>(RDRS)        | 64% of patients improved on amantadine vs. 16% on placebo.                      | [8][9]      |
| Verhagen<br>Metman et al.<br>(1998) | 18 | Up to 400<br>mg/day  | Dyskinesia<br>scores during<br>levodopa<br>infusion | reduction in dyskinesia severity with amantadine compared to placebo (p=0.001). | [10]        |
| Luginger et<br>al. (2000)           | 11 | Not specified        | Dyskinesia<br>severity after<br>oral levodopa       | reduction in dyskinesia severity with amantadine (p<0.05).                      | [11]        |

A meta-analysis of 14 randomized controlled trials concluded that all formulations of amantadine significantly reduced dyskinesia[1]. The same meta-analysis found that amantadine also significantly decreased "OFF" time, particularly the immediate-release (IR) and delayed-release/extended-release (DR/ER) formulations[1].

### **Comparison with Other Antiparkinsonian Drugs**

Direct comparative trials between amantadine and other adjunctive therapies for motor complications are limited. One area of interest is its comparison with other classes of drugs used to manage "OFF" time, such as MAO-B inhibitors. While no direct head-to-head clinical trial data was identified in the search, a comparative in-vitro study on the antioxidant properties



of amantadine and rasagiline (an MAO-B inhibitor) found that both drugs exhibited free-radical scavenging activity, with amantadine showing better activity at lower concentrations[12]. This suggests a potential neuroprotective mechanism in addition to its symptomatic effects, though clinical comparisons are needed to confirm any difference in efficacy for motor fluctuations.

### Experimental Protocol: Amantadine for Levodopa-Induced Dyskinesia

The study by Sawada et al. (2010) provides a clear example of a robust methodology for assessing amantadine's effect on dyskinesia[8][9].

- Design: A multi-center, double-blind, randomized, placebo-controlled, crossover trial.
- Participants: 36 patients with Parkinson's disease and established levodopa-induced dyskinesias.
- Intervention: Patients received either amantadine (titrated up to 300 mg/day) or a matching placebo for 27 days. After a 15-day washout period, patients were crossed over to the other treatment arm.
- Outcome Measures:
  - Primary: Change in the Rush Dyskinesia Rating Scale (RDRS).
  - Secondary: Changes in the Unified Parkinson's Disease Rating Scale (UPDRS) parts III (motor function), IVa (dyskinesias), and IVb (motor fluctuations).
- Statistical Analysis: The primary outcome was analyzed by comparing the proportion of
  patients showing improvement on the RDRS between the amantadine and placebo groups.
   Secondary outcomes were assessed by comparing the mean changes in UPDRS scores.





Click to download full resolution via product page

Figure 2: Amantadine's Proposed Mechanisms in Parkinson's Disease

# Amantadine Hydrochloride for Multiple Sclerosis-Related Fatigue

Fatigue is a common and debilitating symptom of multiple sclerosis (MS). Amantadine is frequently prescribed off-label for this indication.

# Comparison with Placebo, Modafinil, and Methylphenidate

A significant randomized, placebo-controlled, crossover, double-blind trial compared the efficacy of amantadine, modafinil, and methylphenidate for MS-related fatigue.

Table 3: Efficacy of Amantadine, Modafinil, and Methylphenidate for MS-Related Fatigue



| Outcome<br>Measure                              | Placebo                     | Amantadine                  | Modafinil                   | Methylphen<br>idate         | Citation(s)          |
|-------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|----------------------|
| Mean Modified Fatigue Impact Scale (MFIS) Score | 40.6 (95% CI:<br>38.2–43.1) | 41.3 (95% CI:<br>38.8–43.7) | 39.0 (95% CI:<br>36.6–41.4) | 38.6 (95% CI:<br>36.2–41.0) | [13][14][15]<br>[16] |
| Proportion of Patients Reporting Adverse Events | 31%                         | 39%                         | 40%                         | 40%                         | [13][14][15]         |

The study concluded that amantadine, modafinil, and methylphenidate were not superior to placebo in improving MS-related fatigue and were associated with a higher frequency of adverse events[13][14][15][16].

#### **Experimental Protocol: TRIUMPHANT-MS Trial**

The design of the TRIUMPHANT-MS trial provides a comprehensive framework for evaluating fatigue in MS[17].

- Design: A randomized, placebo-controlled, four-sequence, four-period, crossover, double-blind, multicenter trial.
- Participants: 141 patients with MS who reported fatigue and had a Modified Fatigue Impact
   Scale (MFIS) score of more than 33.
- Intervention: Participants received oral amantadine (up to 100 mg twice daily), modafinil (up to 100 mg twice daily), methylphenidate (up to 10 mg twice daily), or placebo, each for up to 6 weeks, with 2-week washout periods between medications.
- Outcome Measures:
  - Primary: MFIS score at the highest tolerated dose at week 5 of each treatment period.



- Secondary: Safety and tolerability.
- Statistical Analysis: A linear mixed-effect regression model was used to analyze the primary outcome.

# Amantadine Hydrochloride for Traumatic Brain Injury

Amantadine has been investigated for its potential to promote recovery of consciousness and functional outcomes after traumatic brain injury (TBI).

#### **Comparison with Placebo**

A multicenter, double-blind, randomized, placebo-controlled study involving 184 patients in vegetative or minimally conscious states 4-16 weeks post-TBI found that patients who received amantadine had a faster functional recovery compared to those who received a placebo[18]. However, the rate of improvement in the amantadine group slowed significantly after the treatment was stopped, though functional gains were maintained during the washout period[18]. Another smaller, double-blind, randomized, controlled clinical trial with 40 patients did not find significant effects of amantadine on the level of consciousness, memory, disability, cognition, mortality, or performance at a 6-month follow-up, although there was a significant rise in the Glasgow Coma Scale (GCS) in the amantadine group between the first and seventh day of treatment[19][20].

#### **Experimental Protocol: Amantadine for Severe TBI**

The protocol for the larger multicenter trial provides a robust design for this indication[21].

- Design: A prospective, double-blind, randomized, placebo-controlled trial.
- Participants: 184 patients in a vegetative or minimally conscious state 4-16 weeks after a severe TBI.
- Intervention: Patients were randomized to receive either amantadine (200-400 mg/day) or a placebo for 4 weeks, followed by a 2-week washout period. The dosage was titrated based on response.



- Outcome Measures:
  - Primary: Disability Rating Scale (DRS).
  - Secondary: Coma Recovery Scale-Revised (CRS-R).
- Statistical Analysis: The primary endpoint was the change in DRS score at week 4.



Click to download full resolution via product page

Figure 3: Experimental Workflow for Amantadine in TBI Clinical Trial



#### Conclusion

Independent replication studies have confirmed some of the therapeutic effects of **amantadine hydrochloride**, particularly in the management of levodopa-induced dyskinesia in Parkinson's disease. Its efficacy for influenza A is well-documented in older studies, but its clinical utility is now severely limited by widespread viral resistance. For multiple sclerosis-related fatigue, a large, well-designed trial did not show a benefit over placebo. In the context of traumatic brain injury, amantadine may accelerate the pace of functional recovery, although the long-term benefits are less clear. The choice of amantadine should be carefully considered in light of the available evidence and the efficacy and safety profiles of alternative treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cochranelibrary.com [cochranelibrary.com]
- 2. Amantadine and rimantadine for influenza A in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amantadine and rimantadine for preventing and treating influenza A in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine, oseltamivir and zanamivir for the prophylaxis of influenza (including a review of existing guidance no. 67): a systematic review and economic evaluation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A randomized, crossover study to evaluate the pharmacokinetics of amantadine and oseltamivir administered alone and in combination PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Crossover Study to Evaluate the Pharmacokinetics of Amantadine and Oseltamivir Administered Alone and in Combination | PLOS One [journals.plos.org]
- 8. Amantadine for Dyskinesias in Parkinson's Disease: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. neurology.org [neurology.org]
- 11. avensonline.org [avensonline.org]
- 12. A Comparative free Radical Scavenging Evaluation of Amantadine and Rasagiline –
   Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Safety and efficacy of amantadine, modafinil, and methylphenidate for fatigue in multiple sclerosis: a randomised, placebo-controlled, crossover, double-blind trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of amantadine, modafinil, and methylphenidate for fatigue in multiple sclerosis: a randomised, placebo-controlled, crossover, double-blind trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 16. jwatch.org [jwatch.org]
- 17. researchgate.net [researchgate.net]
- 18. A Multicenter Prospective Randomized Controlled Trial of the Effectiveness of Amantadine Hydrochloride in Promoting Recovery of Function Following Severe Traumatic Brain Injury | MSKTC [msktc.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. The effects of amantadine on traumatic brain injury outcome: a double-blind, randomized, controlled, clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Independent Replication of Amantadine Hydrochloride's Therapeutic Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196017#independent-replication-of-amantadine-hydrochloride-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com